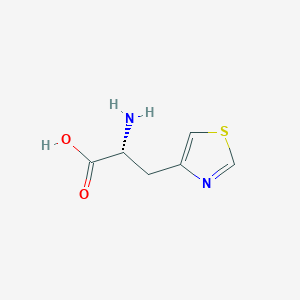

(R)-2-Amino-3-(thiazol-4-YL)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (R)-2-Amino-3-(thiazol-4-yl)propanoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a chiral non-proteinogenic amino acid, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole moiety appended to an alanine backbone, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and the established and potential biological roles of this compound and its close structural analogs, addressing the critical needs of researchers and drug development professionals.

Core Chemical Properties

Precise experimental data for the specific (R)-enantiomer of 2-Amino-3-(thiazol-4-yl)propanoic acid is not extensively available in public literature. However, based on the known properties of closely related thiazole-containing amino acids and general chemical principles, the following properties can be inferred. It is crucial to note that these values are estimations and require experimental verification.

| Property | Value (Estimated or from Related Compounds) | Citation |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | [1] |

| CAS Number | Not available for the (R)-isomer. (Racemate: 1596-65-2) | [2] |

| Melting Point | Data not available. The racemate melts at 203 °C. | [2] |

| Boiling Point | Data not available (decomposes before boiling). | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| pKa | Estimated pKa values for the carboxylic acid and amino groups would be approximately 2-3 and 9-10, respectively. |

Spectroscopic Data Insights

Detailed spectroscopic data (NMR, IR, MS) for this compound is not readily found in the literature. However, analysis of related structures provides an expected spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the thiazole ring protons, the α-proton, and the β-protons of the amino acid side chain. Due to the chiral center, the β-protons would likely appear as a complex multiplet.[3]

-

¹³C NMR: The spectrum would display distinct resonances for the carbons of the thiazole ring, the carboxylic acid carbonyl group, the α-carbon, and the β-carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the amino group.[4] A strong absorption peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group.[4]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).

Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for its application in drug development. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of thiazole-containing amino acids can be adapted. A common and effective approach is the Hantzsch thiazole synthesis.[5]

General Experimental Workflow: Enantioselective Synthesis

A plausible synthetic route would involve the following key steps:

Caption: General workflow for the enantioselective synthesis.

Detailed Methodological Steps (Hypothetical Protocol):

-

Preparation of the Thioamide: A suitable thioamide precursor is required for the Hantzsch synthesis.

-

Hantzsch Thiazole Synthesis: The protected (R)-aspartic acid derivative, which contains the necessary α-amino acid stereocenter, is reacted with the thioamide precursor and a suitable α-haloketone or its equivalent. This cyclization reaction forms the thiazole ring.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final amino acid.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure this compound.

Biological Significance and Applications in Drug Development

Thiazole-containing amino acids are recognized as valuable building blocks in medicinal chemistry due to the unique properties conferred by the thiazole ring.[6] The thiazole moiety can participate in hydrogen bonding and pi-stacking interactions, enabling precise targeting of biological receptors and enzymes.[6] This is critical for designing drugs with high specificity and reduced side effects.[6]

While the specific biological role of this compound is not well-documented, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities, including:

-

Anticancer: Thiazole-amino acid hybrid derivatives have shown cytotoxicity against various human cancer cell lines.[7]

-

Antimicrobial: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]

-

Anti-inflammatory: Certain thiazole derivatives have demonstrated anti-inflammatory effects.[9]

-

Neurological Disorders: Some thiazole-based compounds have been investigated for their potential in treating neurological diseases. For instance, Riluzole, an aminothiazole-based drug, is used to manage Lou Gehrig's disease.[10]

The incorporation of the this compound scaffold into peptide or small molecule drug candidates can modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Potential Signaling Pathway Involvement

Given the diverse biological activities of thiazole derivatives, this compound could potentially interact with various signaling pathways. However, without specific experimental data, any proposed pathway is speculative. A hypothetical interaction could involve kinases, proteases, or other enzymes where the thiazole ring can act as a bioisostere for other functional groups.

Caption: Hypothetical signaling pathway interaction.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While specific experimental data for this particular enantiomer is limited, the known chemical properties and biological activities of related thiazole-containing amino acids underscore its potential in medicinal chemistry. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable enantioselective synthetic routes, and explore its biological functions and therapeutic applications. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid [stenutz.eu]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

Spectroscopic Data for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a non-standard amino acid of interest in pharmaceutical and chemical research. The structural characterization of such molecules is fundamental for drug development and scientific investigation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from data reported for analogous thiazole and triazole-containing amino acids.[1][2][3][4][5][6][7]

¹H NMR Spectroscopy Data (Predicted)

Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | Thiazole C2-H |

| ~7.2 - 7.4 | Singlet | 1H | Thiazole C5-H |

| ~4.0 - 4.2 | Triplet | 1H | α-CH |

| ~3.2 - 3.4 | Doublet | 2H | β-CH₂ |

Note: The exact chemical shifts can vary depending on the solvent, pH, and concentration.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: D₂O or DMSO-d₆ Reference: Solvent peak or TMS

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | Carboxylic acid (C=O) |

| ~150 - 155 | Thiazole C2 |

| ~145 - 150 | Thiazole C4 |

| ~115 - 120 | Thiazole C5 |

| ~55 - 60 | α-Carbon (CH) |

| ~30 - 35 | β-Carbon (CH₂) |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments like HSQC and HMBC would be necessary.[4]

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1500 - 1400 | Medium | C=N stretch, C=C stretch (thiazole ring) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.

Mass Spectrometry (MS) Data (Predicted)

| Technique | Mode | Expected m/z | Assignment |

| ESI | Positive | ~173.04 | [M+H]⁺ |

| ESI | Positive | ~195.02 | [M+Na]⁺ |

| HRMS (ESI) | Positive | ~173.0385 | [M+H]⁺ (Calculated for C₆H₉N₂O₂S⁺) |

Note: Fragmentation patterns in MS/MS would provide further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For amino acids, D₂O is often used to exchange labile protons (amine and carboxylic acid), simplifying the spectrum. The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

The spectral width should cover the expected range for carbon atoms in the molecule (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.[1][2]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

For HRMS, the instrument is calibrated to ensure high mass accuracy.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any other significant adducts or fragments. The exact mass obtained from HRMS can be used to confirm the elemental composition of the molecule.[1][2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portalcris.lsmuni.lt [portalcris.lsmuni.lt]

The Ascendant Role of Thiazole-Containing Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a sulfur and nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. When incorporated into the framework of amino acids, it gives rise to a class of compounds with a remarkable breadth of biological activities. These thiazole-containing amino acids are at the forefront of drug discovery efforts, demonstrating potent antibacterial, antifungal, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, offering a comprehensive resource for researchers in the field.

Core Synthetic Strategies: The Hantzsch Reaction and Beyond

The foundational method for constructing the thiazole ring in these amino acid derivatives is the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of a thioamide with an α-haloketone.[1] In the context of thiazole-containing amino acids, a common approach involves the use of an amino acid-derived thioamide, which can be prepared from the corresponding amino acid.

Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting point for further elaboration.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Hot plate

-

Scintillation vial (20 mL)

-

Beaker (100 mL)

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.[1]

A Spectrum of Biological Activity: From Microbes to Cancer

Thiazole-containing amino acids have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutics.

Antibacterial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole-containing amino acids have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3]

Table 1: Antibacterial and Antifungal Activity of Selected Thiazole Derivatives (MIC Values)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivatives | Staphylococcus aureus (including MRSA) | 1–32 | [3] |

| Thiazole-quinolinium derivatives | Vancomycin-resistant Enterococcus faecium | 2–32 | [3] |

| Thiazole derivatives bearing β-amino acid | Staphylococcus aureus | 1–2 | [2] |

| Thiazole derivatives bearing β-amino acid | Aspergillus fumigatus (azole resistant) | - | [2] |

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25–12.5 | [4] |

| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25–12.5 | [4] |

MIC values are presented as a range where applicable, as reported in the cited literature.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial or fungal strains.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial or fungal suspension in the broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 100 µL of the diluted inoculum to each well containing the test compound, as well as to the positive control (inoculum without compound) and negative control (broth only) wells.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7]

Anticancer Activity

A significant area of research for thiazole-containing amino acids is in oncology. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms including the inhibition of histone deacetylases (HDACs) and tubulin polymerization, and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Thiazole-Containing Amino Acid Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole–amino acid hybrid | A549 (Lung) | 2.07–8.51 | [8] |

| Thiazole–amino acid hybrid | HeLa (Cervical) | 2.07–8.51 | [8] |

| Thiazole–amino acid hybrid | MCF-7 (Breast) | 2.07–8.51 | [8] |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | [9] |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 | [9] |

| 2,4-disubstituted thiazole (7c) | HeLa (Cervical) | 3.35 | [10] |

| 2,4-disubstituted thiazole (9a) | HCT116 (Colon) | 7.32 | [10] |

| Thiazol-5(4H)-one (4f) | HCT-116 (Colon) | 2.89 | [11] |

| Thiazol-5(4H)-one (5a) | HepG-2 (Liver) | 3.15 | [11] |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian) | - | [12] |

| Thiazole-pyrazole hybrid (IVc) | MCF-7 (Breast) | 126.98 | [13] |

| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | [14] |

IC₅₀ values are presented as a range or specific value as reported in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[15]

Unraveling the Mechanisms of Action

The diverse biological activities of thiazole-containing amino acids stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Inhibition of Histone Deacetylases (HDACs)

Several thiazole-containing compounds have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][16] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Table 3: HDAC Inhibitory Activity of Selected Thiazole Derivatives (IC₅₀ Values)

| Compound/Derivative | HDAC Isoform(s) | IC₅₀ (µM) | Reference |

| Thiazole-based hydroxamic acid (5f) | Total HDACs | 0.010 | [1] |

| Thiazole-based hydroxamic acid (6a) | Total HDACs | 0.025 | [1] |

| Isosteric thiazoline-oxazole largazole analog (11) | HDACs 1-9 | - | [17] |

| Thiazolyl-based hydroxamic acid (9b) | HDAC6 | low micromolar | [18] |

IC₅₀ values are presented as reported in the cited literature. Some studies report qualitative activity rather than specific IC₅₀ values.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a general method for measuring HDAC activity using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test compound

-

Developer solution (containing a protease like trypsin)

-

96-well black microtiter plate

-

Fluorometric plate reader

Procedure:

-

In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of HDAC inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[19]

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Thiazole-containing amino acids can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10]

Table 4: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives (IC₅₀ Values)

| Compound/Derivative | IC₅₀ (µM) | Reference |

| Thiazole-naphthalene derivative (5b) | 3.3 | [9] |

| 2,4-disubstituted thiazole (7c) | 2.00 | [10] |

| 2,4-disubstituted thiazole (9a) | 2.38 | [10] |

| Thiazol-5(4H)-one (4f) | 0.00933 | [11] |

| Thiazol-5(4H)-one (5a) | 0.00952 | [11] |

| Thiazole-based chalcone (2e) | 7.78 | [20] |

IC₅₀ values are presented as reported in the cited literature.

Modulation of Key Signaling Pathways

Thiazole-containing amino acids exert their anticancer effects by modulating critical intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway and the intrinsic and extrinsic apoptosis pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway at various nodes, leading to a reduction in cancer cell viability.[21][22]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Thiazole-containing amino acids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][23][24] This involves the activation of caspases, a family of proteases that execute the apoptotic program.

Figure 2: Induction of apoptosis by thiazole-containing amino acids.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of the cell cycle distribution of cancer cells treated with a thiazole derivative using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.

-

Add 400 µL of PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26][27]

Conclusion

Thiazole-containing amino acids represent a versatile and potent class of bioactive molecules with significant potential for the development of new therapeutics. Their diverse mechanisms of action, targeting fundamental cellular processes from microbial growth to cancer cell proliferation, underscore their importance in modern drug discovery. The synthetic accessibility of the thiazole core, primarily through the robust Hantzsch synthesis, allows for extensive structural diversification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this promising class of compounds. As our understanding of the intricate signaling pathways they modulate deepens, so too will our ability to design the next generation of highly targeted and effective thiazole-based drugs.

References

- 1. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for (R)-2-Amino-3-(thiazol-4-YL)propanoic Acid

For researchers, scientists, and professionals in drug development, (R)-2-Amino-3-(thiazol-4-YL)propanoic acid is a chiral non-proteinogenic amino acid that holds significant interest as a building block in the synthesis of novel pharmaceutical agents. Its unique structural features, incorporating both a thiazole ring and a chiral amino acid moiety, make it a valuable component in the design of compounds with diverse biological activities. This technical guide provides an overview of commercial suppliers, a representative synthesis protocol, and insights into its potential roles in biological pathways.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound and its analogs. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | 100114-41-8 | C₆H₈N₂O₂S | 172.21 | Not specified | Contact for details |

| Alfa Chemistry | 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride | 854473-12-4 | C₆H₉ClN₂O₂S | 208.67 | Not specified | Contact for details |

| CymitQuimica | (S)-2-Amino-3-(thiazol-4-yl)propanoic acid | 119433-80-6 | C₆H₈N₂O₂S | 172.2 | >96% | 250mg, 1g, 5g |

| BLDpharm | (S)-2-Amino-3-(thiazol-4-yl)propanoic acid | 119433-80-6 | C₆H₈N₂O₂S | 172.21 | Not specified | Contact for details |

| GlpBio | 2-Amino-3-(thiazol-2-yl)propanoic acid | Not specified | C₆H₈N₂O₂S | 172.21 | >95% | Contact for details |

| Sigma-Aldrich | 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid | Not specified | C₆H₈N₂O₂S | 172.20 | Not specified | Contact for details |

Synthesis Methodology

Representative Asymmetric Synthesis Protocol

The synthesis of this compound can be envisioned through an asymmetric synthesis strategy, potentially involving a chiral auxiliary or an asymmetric catalyst to establish the desired stereochemistry at the alpha-carbon. A common precursor for such syntheses is a protected glycine equivalent which can be alkylated with a suitable thiazole-containing electrophile.

Step 1: Preparation of a Chiral Glycine Enolate Equivalent

A chiral Schiff base of glycine, for instance, derived from (1R)-camphor, can be used to generate a chiral enolate. This is a well-established method for the asymmetric synthesis of α-amino acids.

Step 2: Synthesis of 4-(Bromomethyl)thiazole

The electrophilic component, 4-(bromomethyl)thiazole, can be synthesized from commercially available 4-methylthiazole via radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Step 3: Asymmetric Alkylation

The chiral glycine enolate equivalent is then reacted with 4-(bromomethyl)thiazole. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, leading to the formation of the desired (R)-configured product.

Step 4: Deprotection

The final step involves the acidic hydrolysis of the Schiff base and any other protecting groups to yield the final product, this compound. Purification is typically achieved through recrystallization or column chromatography.

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Potential Biological Signaling Pathways

The biological activity of this compound itself is not extensively documented. However, the thiazole moiety is a common scaffold in many biologically active compounds, and its derivatives have been implicated in various signaling pathways. The presence of the amino acid structure suggests potential interactions with targets that recognize amino acids, such as enzymes and receptors.

NMDA Receptor Modulation

Derivatives of amino acids, including those with heterocyclic side chains, have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[1][2] this compound could potentially act as an agonist or antagonist at the glycine co-agonist site of the NMDA receptor, thereby influencing glutamatergic signaling. Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.

Caption: Hypothetical modulation of the NMDA receptor signaling pathway.

Anticancer Activity

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anticancer drugs.[3][4] Thiazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The incorporation of an amino acid moiety could facilitate cellular uptake via amino acid transporters, which are often upregulated in cancer cells.

Caption: Plausible mechanisms of action for anticancer activity.

References

- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Properties and Applications of CAS Number 119433-80-6, 3-(4-Thiazolyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical compound with CAS number 119433-80-6, chemically known as 3-(4-Thiazolyl)-L-alanine. This non-proteinogenic amino acid is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique thiazole moiety imparts distinct physicochemical properties that are leveraged to create novel bioactive peptides and other pharmacologically relevant molecules. This document will cover the core properties, relevant literature, experimental protocols, and potential signaling pathway interactions associated with 3-(4-Thiazolyl)-L-alanine.

Physicochemical Properties

3-(4-Thiazolyl)-L-alanine is a derivative of the amino acid alanine, featuring a thiazole ring attached to the β-carbon. This heterocyclic functional group is key to its utility in research and development.

| Property | Value | Source |

| CAS Number | 119433-80-6 | [1] |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

| Synonyms | L-4-Thiazolylalanine, (S)-3-(4-Thiazolyl)alanine, H-Ala(4-thiazoyl)-OH | [1] |

| Molecular Formula | C₆H₈N₂O₂S | [2][1] |

| Molecular Weight | 172.21 g/mol | |

| Appearance | White to off-white or pale yellow solid | [3] |

| Solubility | Slightly soluble in water | [3] |

| Storage | Recommended storage at -20°C | [4] |

Applications in Research and Drug Development

3-(4-Thiazolyl)-L-alanine is primarily utilized as a specialized building block in the synthesis of peptides and other organic molecules. The incorporation of the thiazole ring can introduce unique conformational constraints, alter receptor binding affinity, and enhance biological activity.

Key research applications include:

-

Bioactive Peptide Synthesis: It is incorporated into peptide sequences to probe structure-activity relationships and develop novel therapeutic agents. The thiazole group can act as a bioisostere for other aromatic or heterocyclic residues, such as phenylalanine or histidine.

-

Enzyme Inhibitors and Modulators: The unique electronic and steric properties of the thiazole ring make it a valuable component in the design of enzyme inhibitors.[3]

-

Catalysis: Derivatives of thiazolylalanine have been shown to function as catalysts in enantioselective organic reactions, such as Stetter reactions and aldehyde-imine cross-couplings.[5][6]

Quantitative Biological Data

A notable application of 3-(4-Thiazolyl)-L-alanine has been in the study of opioid receptor ligands. Researchers have substituted this unnatural amino acid into the sequence of deltorphin I, a highly selective delta-opioid receptor agonist. The following table summarizes the binding affinities (Ki) of these analogs.

| Peptide Analog (Modification at Phe³) | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Source |

| Deltorphin I (Phenylalanine) | 0.23 | 243 | >10,000 | [2] |

| 3-(4-Thiazolyl)alanine Analog | 62.4 | >10,000 | >10,000 | [2] |

These data indicate that while the substitution of phenylalanine with 3-(4-thiazolyl)alanine reduces the affinity for the delta-opioid receptor, it maintains a high degree of selectivity over the mu and kappa receptors.

Experimental Protocols

Incorporation of 3-(4-Thiazolyl)-L-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of unnatural amino acids, such as 3-(4-Thiazolyl)-L-alanine, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected proteinogenic amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

Methodology:

-

Resin Preparation: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent and base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Coupling of Subsequent Amino Acids: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-3-(4-thiazolyl)-L-alanine) with the coupling agent and base in DMF and add to the resin. Allow the reaction to proceed to completion.

-

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Once the peptide chain is complete, remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Opioid Receptor Binding Assay

The following is a generalized protocol for determining the binding affinity (Ki) of a peptide analog at opioid receptors via a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain)

-

Radioligand with known affinity for the receptor (e.g., [³H]diprenorphine)

-

Unlabeled peptide analog (the competitor)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled peptide analog.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor peptide. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Peptides containing 3-(4-Thiazolyl)-L-alanine that act as delta-opioid receptor agonists are expected to modulate downstream signaling pathways typical for this G-protein coupled receptor (GPCR).

Upon agonist binding, the delta-opioid receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with several potential downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits of the G-protein can directly interact with and modulate the activity of ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

Activation of MAP Kinase Pathways: Delta-opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.

Conclusion

3-(4-Thiazolyl)-L-alanine (CAS 119433-80-6) is a versatile and valuable tool for chemical biologists, medicinal chemists, and drug development professionals. Its incorporation into peptide backbones allows for the exploration of novel structure-activity relationships, leading to the development of potent and selective bioactive molecules. The available literature demonstrates its utility in modulating opioid receptor binding, and its chemical properties make it amenable to standard synthetic protocols. Further research into peptides containing this unique amino acid may uncover new therapeutic leads for a variety of disease targets.

References

Physicochemical Properties of Thiazolylalanine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of thiazolylalanine enantiomers, (S)-2-amino-3-(thiazol-4-yl)propanoic acid (L-thiazolylalanine) and (R)-2-amino-3-(thiazol-4-yl)propanoic acid (D-thiazolylalanine). This document is intended to serve as a resource for researchers and professionals involved in drug discovery, peptide synthesis, and medicinal chemistry, where the distinct properties of these non-proteinogenic amino acid enantiomers are of significant interest.

Introduction

Thiazolylalanine is a heterocyclic amino acid analog of alanine containing a thiazole ring. The incorporation of the thiazole moiety into the amino acid structure imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. As with all chiral molecules, the individual enantiomers of thiazolylalanine can exhibit different biological activities and pharmacokinetic profiles. Therefore, a thorough understanding of their distinct physicochemical properties is crucial for their effective application in drug development.

Physicochemical Data

The following tables summarize the available quantitative data for the L- and DL-forms of 4-thiazolylalanine. Data for the pure D-enantiomer is limited in publicly available literature; however, it is expected that many of its physical properties, such as melting point and solubility, will be identical to the L-enantiomer, while its optical rotation will be equal in magnitude but opposite in sign.

Table 1: General Physicochemical Properties

| Property | L-4-Thiazolylalanine | DL-4-Thiazolylalanine | D-4-Thiazolylalanine |

| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol | 172.21 g/mol | 172.21 g/mol |

| Appearance | White to off-white powder | Granular solid | Not specified |

| Melting Point | Not specified | ~170 °C[1] or 237 °C | Not specified (expected to be similar to L-enantiomer) |

| Solubility | Slightly soluble in water.[2] | Soluble in water and alcohol.[1] | Not specified (expected to be similar to L-enantiomer) |

Table 2: Chiroptical and Acid-Base Properties

| Property | L-4-Thiazolylalanine | DL-4-Thiazolylalanine | D-4-Thiazolylalanine |

| Specific Rotation [α] | -27.6° (c=0.01g/mL, H₂O, 20°C, 589nm) | 0° (racemic mixture) | Not specified (expected to be +27.6°) |

| Predicted pKa | 8.24 ± 0.16 | 8.24 ± 0.16 | 8.24 ± 0.16 |

Note: Predicted pKa values are computationally derived and may differ from experimentally determined values.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of thiazolylalanine enantiomers is critical for their individual characterization and for determining enantiomeric purity. Chiral HPLC is the most common and effective method for this purpose.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times.

Experimental Workflow:

Figure 1: General workflow for chiral HPLC analysis.

Detailed Methodology (Representative):

-

Column: A macrocyclic glycopeptide-based chiral stationary phase, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acids.[3]

-

Mobile Phase: A common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid. The exact composition needs to be optimized to achieve baseline separation. A starting point could be a gradient or isocratic elution with varying percentages of the organic modifier.[3]

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 254 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Sample Preparation: A solution of DL-thiazolylalanine is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Data Analysis: The retention times for the D- and L-enantiomers are determined. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Determination of Specific Rotation

Optical rotation is a key property that distinguishes between enantiomers. The specific rotation is a standardized measure of this property.

Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The angle of rotation is dependent on the compound, its concentration, the path length of the light through the solution, the temperature, and the wavelength of the light.

Experimental Workflow:

Figure 2: Workflow for determining specific rotation.

Detailed Methodology:

-

Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.

-

Sample Preparation: Prepare a solution of the pure enantiomer (e.g., L-thiazolylalanine) of a precisely known concentration (c) in a suitable solvent (e.g., water). The concentration is expressed in g/mL.

-

Measurement:

-

Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solvent and zero the instrument.

-

Rinse and fill the cell with the sample solution.

-

Measure the observed rotation (α) at a constant temperature (e.g., 20°C).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The result is reported with the temperature, wavelength, and solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to distinguish between enantiomers in a chiral environment.

Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, diastereomeric complexes or compounds are formed, which are no longer mirror images and will exhibit distinct NMR spectra.

Experimental Workflow (using a Chiral Solvating Agent):

Figure 3: Workflow for NMR analysis of enantiomers.

Detailed Methodology (Representative):

-

Sample Preparation: Dissolve a sample of thiazolylalanine (racemic or enantiomerically enriched) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Chiral Solvating Agent (CSA): Add a suitable chiral solvating agent, such as a chiral alcohol or a lanthanide shift reagent, to the NMR tube.

-

Spectral Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra.

-

Data Analysis: Analyze the spectra for the splitting of signals corresponding to the protons or carbons near the chiral center. The integration of these separated signals can be used to determine the enantiomeric ratio.

Biological Activity and Signaling Pathways

While extensive research on the specific biological targets and signaling pathways of thiazolylalanine enantiomers is not widely published, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds.

Potential Biological Roles (Inferred from Thiazole Derivatives):

-

Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases, topoisomerases, or tubulin polymerization. For instance, some thiazole-peptide hybrids act as histone deacetylase (HDACs) inhibitors or depolymerize microtubules, leading to cell cycle arrest.[3]

-

Antimicrobial Activity: The thiazole ring is a core component of some antibiotics. Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mode of action can involve the inhibition of essential enzymes in microbial metabolic pathways.

-

Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups, such as an amide bond, enabling it to interact with the active sites of enzymes. This makes thiazolylalanine a candidate for incorporation into peptide-based enzyme inhibitors.

Given that biological systems are inherently chiral, it is highly probable that the D- and L-enantiomers of thiazolylalanine will exhibit different biological activities. For example, if their uptake is mediated by amino acid transporters, the natural L-enantiomer is likely to be preferentially transported. Similarly, their interaction with chiral targets such as enzymes and receptors will be stereospecific.

Logical Relationship of Enantiomer-Target Interaction:

Figure 4: Stereospecific interaction with a biological target.

Conclusion

Thiazolylalanine enantiomers are valuable building blocks in medicinal chemistry and drug discovery. While a complete dataset comparing the physicochemical properties of the individual D- and L-enantiomers is not fully available in the public domain, this guide provides the currently known data and outlines the standard experimental protocols for their determination. The distinct properties of each enantiomer, particularly their interaction with chiral biological systems, underscore the importance of their separation and individual characterization in the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by each enantiomer of thiazolylalanine.

References

The Pivotal Role of Thiazole Moieties in Modern Medicinal Chemistry: A Technical Guide

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of thiazole-based compounds for researchers, scientists, and drug development professionals.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2][3][4] This technical guide provides a comprehensive review of the significance of thiazole moieties, detailing their synthesis, mechanism of action, and quantitative biological data, while also providing visualizations of key signaling pathways and experimental workflows.

Diverse Pharmacological Landscape of Thiazole Derivatives

Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, underscoring their importance in drug discovery.[5][6][7] These activities include:

-

Anticancer: Thiazole derivatives have shown significant potential in oncology by targeting various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][8][9][10] Marketed drugs like Dasatinib, a kinase inhibitor, and the natural product Epothilone, a microtubule stabilizer, feature the thiazole core.[1][11]

-

Antimicrobial: The thiazole nucleus is a key component in a number of antibacterial and antifungal agents.[4][12][13] For instance, Sulfathiazole is a well-known short-acting sulfa drug with antibacterial properties.[12]

-

Anti-inflammatory: Certain thiazole derivatives, such as Meloxicam, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[11]

-

Antiviral: The thiazole scaffold is present in antiviral medications like Ritonavir, which is an HIV protease inhibitor.[2]

-

Other Therapeutic Areas: The versatility of the thiazole ring extends to antimalarial, antidiabetic, anticonvulsant, and antioxidant activities, highlighting its broad therapeutic potential.[1][5][6]

Synthetic Strategies for Thiazole Ring Formation

The construction of the thiazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole core.

Hantzsch Thiazole Synthesis

One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the condensation reaction between a thioamide and an α-haloketone.[11]

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole [11]

-

Reactants: Thioacetamide and chloroacetone.

-

Procedure: An equimolar mixture of thioacetamide and chloroacetone is typically refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or recrystallization to yield 2,4-dimethylthiazole.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents under mild conditions.[14]

Experimental Protocol: General Synthesis of 5-Aminothiazoles [14]

-

Reactants: An α-aminonitrile and carbon disulfide.

-

Procedure: The α-aminonitrile is dissolved in a suitable solvent, and carbon disulfide is added. The reaction is typically stirred at room temperature or with gentle heating. The product, a 5-aminothiazole derivative, can then be isolated and purified using standard techniques such as crystallization or chromatography.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of thiazole derivatives.

Caption: A generalized workflow for the discovery and development of thiazole-based drug candidates.

Quantitative Analysis of Biological Activity

The potency of thiazole derivatives is quantified through various biological assays, with IC50 (half-maximal inhibitory concentration) values being a common metric. The following tables summarize the reported activities of selected thiazole compounds against various targets.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [8] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [8] |

| 6 | A549 (Lung) | 12.0 ± 1.73 | [15] |

| 6 | C6 (Glioma) | 3.83 ± 0.76 | [15] |

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 40 | S. aureus | 3.125 | [1] |

| 40 | B. thuringiensis | 6.25 | [1] |

| Chloramphenicol (Standard) | S. aureus | 3.125 | [1] |

| 25d | S. aureus (ATCC 25923) | 6.25 | [4] |

| 25d | E. coli (ATCC 25922) | 6.25 | [4] |

| Chloramphenicol (Standard) | (Multiple Strains) | 6.25 | [4] |

Signaling Pathways Targeted by Thiazole-Based Drugs

Thiazole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in disease pathogenesis. For instance, in cancer, many thiazole-containing compounds function as inhibitors of protein kinases within critical pathways like the PI3K/Akt/mTOR and VEGFR signaling cascades.

The diagram below illustrates the inhibitory action of a hypothetical thiazole derivative on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[16][17]

Caption: A diagram illustrating the inhibitory effect of a thiazole derivative on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The thiazole moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its presence in a wide range of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing research into novel synthetic methodologies and the exploration of new biological targets for thiazole derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the immense potential that lies within the chemistry of thiazoles for addressing a multitude of diseases.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole - Wikipedia [en.wikipedia.org]

- 12. jchemrev.com [jchemrev.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Thiazole-Containing Amino Acid Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing amino acids are heterocyclic, non-proteinogenic residues found in a wide array of biologically active natural products, including thiopeptides and cyanobactins.[1][2] These compounds often exhibit potent antitumor, antibacterial, or antimalarial activities.[1] The thiazole ring, frequently formed through post-translational modification of cysteine residues, acts as a bioisosteric replacement for the peptide bond, imparting significant conformational constraints.[3][4] Understanding the three-dimensional structure and conformational preferences of these residues is paramount for elucidating their mechanism of action and for the rational design of novel peptidomimetics and therapeutics.[1]

This technical guide provides an in-depth analysis of the conformational landscape of thiazole-containing amino acid residues, summarizing key structural data, outlining experimental and computational methodologies, and visualizing the underlying principles and workflows.

Core Principles of Conformational Analysis

The conformation of a peptide backbone is primarily defined by the torsional or dihedral angles around the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ).[5][6] These angles dictate the spatial arrangement of adjacent peptide units and determine the overall secondary structure. The rigid, planar nature of the thiazole ring significantly restricts the allowable φ and ψ angles compared to their acyclic counterparts, leading to a more defined set of preferred conformations.[7]

Conformational Preferences of Thiazole-Amino Acids

Studies combining computational modeling and analysis of crystal structure databases have revealed a strong and unique conformational preference for thiazole-containing amino acid residues.

The Predominant β2 Conformation: The most significant finding is the tendency for these residues to adopt a semi-extended β2 conformation .[1][2] This conformation is characterized by φ and ψ angles in the ranges of approximately -150° to -180° and -10° to 0°, respectively.[8]

Stabilizing Factors: The stability of the β2 conformation is primarily attributed to a strong intramolecular hydrogen bond formed between the amide proton (N-H) preceding the thiazole unit and the sp2-hybridized nitrogen atom of the thiazole ring (N–H⋯N_Tzl).[1][2] In the case of α,β-dehydroamino acids, this conformation is further stabilized by π-electron conjugation.[1][2] The presence of the sulfur atom in the thiazole ring also contributes unique steric and electronic effects that influence conformational stability.[1]

The following diagram illustrates the key factors that lead to the preferred β2 conformation.

Caption: Factors influencing the conformational preference of thiazole-amino acids.

Quantitative Conformational Data

Computational studies, particularly Density Functional Theory (DFT), have been employed to map the potential energy surface of various thiazole-containing amino acid models and quantify the relative stability and population of different conformers. The tables below summarize these findings for model dipeptides (Ac-Xaa-Tzl-NHMe).

Table 1: Conformational Data for Ac-Ala-Tzl in the Gas Phase [1]

| Conformer | Nomenclature | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | β2 | -160 | -6 | 0.00 | 79 |

| 2nd Minimum | β | -95 | -172 | 1.30 | 10 |

| 3rd Minimum | αR | 83 | 106 | 1.35 | 10 |

Table 2: Conformational Data for Ac-ΔAla-Tzl in the Gas Phase [1]

| Conformer | Nomenclature | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | β2 | -180 | 0 | 0.00 | 99 |

| 2nd Minimum | C5 | 180 | 180 | 3.50 | < 1 |

Experimental and Computational Protocols

A combination of computational modeling and experimental verification is crucial for a thorough conformational analysis.

Protocol 1: Computational Modeling using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and energies.[1]

-

Model System Construction: A model dipeptide (e.g., Acetyl-Xaa-Tzl-NHMe) is constructed using molecular modeling software. The thiazole-containing residue of interest (Xaa-Tzl) is placed centrally.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed. This involves systematically rotating the φ and ψ dihedral angles (e.g., in 15° or 30° increments from -180° to +180°) and performing a constrained geometry optimization at each grid point. This initial scan identifies low-energy regions.

-

Conformer Optimization: The minima identified on the PES are used as starting points for full, unconstrained geometry optimization. This is typically performed using a functional like B3LYP with a basis set such as 6-31G** or higher.[7]

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and Gibbs free energies.

-

Solvation Modeling: To simulate a biological environment, calculations are often repeated using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7]

-

Population Analysis: The relative energies (ΔG) of the stable conformers are used to calculate their expected populations at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

Protocol 2: NMR Spectroscopy for Solution-State Analysis

NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides.[9][10]

-

Sample Preparation: The synthesized thiazole-containing peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or buffered D2O) to a concentration typically in the low millimolar range (0.1-1.0 mM).[10]

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz).

-

1D ¹H NMR: Provides initial information on the chemical environment of protons.

-

2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (< 5 Å), providing distance restraints. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in assignment.[10]

-

-

Data Analysis:

-

Chemical Shift Analysis: Deviations of Hα, Cα, and Cβ chemical shifts from random coil values can indicate the presence of secondary structure elements.[10]

-

³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.[10] This provides quantitative constraints on the backbone conformation.

-

NOE Restraints: The presence or absence of specific NOEs (e.g., between Hα(i) and HN(i+1), or between side-chain protons and backbone protons) provides crucial information about the peptide's fold and local conformation.

-

Protocol 3: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the peptide's conformation in the solid state.

-

Crystallization: The purified peptide is crystallized by slowly evaporating the solvent from a concentrated solution or by using vapor diffusion techniques with various precipitants. This is often the most challenging step.

-

Data Collection: A suitable single crystal is mounted and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.

-

Conformational Analysis: The final refined structure provides precise atomic coordinates, from which all bond lengths, bond angles, and dihedral angles (φ, ψ) can be calculated, revealing the solid-state conformation.[11]

The following diagram outlines a general workflow for the comprehensive conformational analysis of a novel thiazole-containing amino acid residue.

References